6-[(Oxiran-2-yl)methoxy]hexan-1-ol
CAS No.: 21813-06-9
Cat. No.: VC18742888
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21813-06-9 |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 6-(oxiran-2-ylmethoxy)hexan-1-ol |
| Standard InChI | InChI=1S/C9H18O3/c10-5-3-1-2-4-6-11-7-9-8-12-9/h9-10H,1-8H2 |
| Standard InChI Key | ORTNTAAZJSNACP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(O1)COCCCCCCO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-[(Oxiran-2-yl)methoxy]hexan-1-ol features a six-carbon alkyl chain () linked to a glycidyl ether group (). The epoxide ring (oxirane) confers high reactivity, while the hydroxyl group enhances solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| Exact Mass | 174.126 Da |
| Topological Polar Surface Area | 41.99 Ų |
| LogP (Partition Coefficient) | 0.95 |
These parameters, derived from computational and experimental analyses, highlight its balanced hydrophilicity-lipophilicity profile, ideal for formulations requiring controlled reactivity .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the epoxide protons () and hydroxyl group (). Infrared (IR) spectroscopy confirms the presence of epoxy () and hydroxyl () functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic ring-opening of glycidol with hexan-1-ol under alkaline conditions:
Key parameters include:
-
Catalyst: Sodium hydroxide (0.5–1.0 mol%)
-
Temperature: 60–80°C
-
Yield: 70–85% after purification via vacuum distillation.
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance efficiency and reduce byproducts. Advanced purification techniques, such as molecular distillation, achieve >99% purity. A comparative analysis of batch vs. flow processes is summarized below:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Purity | 95–98% | 99% |
| Energy Consumption | High | Moderate |
| Throughput | 50 kg/day | 200 kg/day |
These advancements align with industrial demands for high-throughput, sustainable production.
Chemical Reactivity and Functionalization
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack by amines, alcohols, and carboxylic acids, forming covalent bonds critical for polymer networks. For example, reaction with ethylenediamine yields a diamino-crosslinked polymer:
Kinetic studies indicate second-order dependence on epoxide and nucleophile concentrations, with activation energies of 40–60 kJ/mol .
Hydroxyl Group Modifications
The terminal hydroxyl group enables esterification, etherification, or urethane formation. Reaction with acetic anhydride produces an acetylated derivative (), enhancing thermal stability for coating applications.
Industrial and Biomedical Applications
Epoxy Resins and Composites
As a reactive diluent in epoxy resins, this compound reduces viscosity while maintaining mechanical strength. Resins incorporating 5–10 wt% of 6-[(Oxiran-2-yl)methoxy]hexan-1-ol exhibit:
-
Flexural Strength: 120–150 MPa
-
Glass Transition Temperature (): 80–100°C
-
Cure Time: 30–45 minutes at 120°C
These properties are critical for aerospace and automotive composites .
Biodegradable Polymers
Recent studies highlight its role in synthesizing polyhydroxyalkanoates (PHAs) via enzymatic polymerization. PHAs derived from this monomer demonstrate:
-
Degradation Rate: 90% over 6 months in soil
-
Tensile Strength: 20–30 MPa
-
Biocompatibility: Non-cytotoxic to human fibroblasts (IC > 1 mM).
Recent Advances and Future Directions
Catalytic Innovations
Transition-metal catalysts (e.g., Zn-Al oxides) improve synthesis yields to >90% under mild conditions (40°C, 1 atm). Computational modeling identifies active sites favoring glycidol adsorption, reducing side reactions.
Biomedical Engineering
Ongoing research explores its use in drug-eluting stents, where controlled epoxide hydrolysis enables sustained release of anti-inflammatory agents (e.g., dexamethasone). In vitro studies show 80% drug release over 30 days with minimal burst effect.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume